Abbott

Description

Structure

3D Structure

Properties

CAS No. |

5302-27-2 |

|---|---|

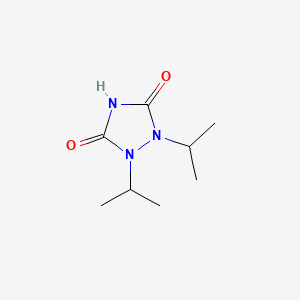

Molecular Formula |

C8H15N3O2 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1,2-di(propan-2-yl)-1,2,4-triazolidine-3,5-dione |

InChI |

InChI=1S/C8H15N3O2/c1-5(2)10-7(12)9-8(13)11(10)6(3)4/h5-6H,1-4H3,(H,9,12,13) |

InChI Key |

FUPIHZLHPHQVJZ-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=O)NC(=O)N1C(C)C |

Canonical SMILES |

CC(C)N1C(=O)NC(=O)N1C(C)C |

Appearance |

Solid powder |

Other CAS No. |

5302-27-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-diisopropylurazole, sodium salt A 10749 A-10749 |

Origin of Product |

United States |

Foundational & Exploratory

Abbott Alinity m Molecular Diagnostics: A Technical Overview

The Abbott Alinity m is a fully automated, random-access molecular diagnostics system designed to enhance laboratory workflow and provide reliable, high-quality results. This technical guide delves into the core principles of the Alinity m, its key technologies, and performance characteristics, offering researchers, scientists, and drug development professionals a comprehensive understanding of its capabilities.

Core Technological Principles

The Alinity m system integrates several key technologies to automate the entire molecular testing process, from sample preparation to result analysis. The platform's design emphasizes flexibility, efficiency, and accuracy.

Sample Preparation: Magnetic Microparticle Technology

At the heart of the Alinity m's sample preparation is the use of magnetic microparticle technology for nucleic acid extraction.[1][2][3] This process involves the lysis of cells or viruses to release their genetic material (DNA or RNA). The nucleic acids are then captured by magnetic microparticles.[1][2][3] A series of wash steps removes inhibitors and other unbound sample components, resulting in a purified nucleic acid eluate ready for amplification.[1][2][3] This automated extraction process is crucial for ensuring the quality and purity of the target nucleic acids, which is essential for sensitive and specific downstream amplification. An internal control (IC), an unrelated RNA or DNA sequence, is introduced at the beginning of the sample preparation process to monitor the efficiency of extraction and amplification for each sample.[2][4]

Amplification and Detection: Real-Time PCR

The Alinity m utilizes real-time polymerase chain reaction (PCR) technology for the amplification and detection of target nucleic acid sequences.[1][5][6] For RNA viruses like HIV-1 and SARS-CoV-2, the process begins with reverse transcription to convert the viral RNA into complementary DNA (cDNA).[1][2] This is followed by PCR amplification, where specific primers and probes are used to amplify and detect the target sequences. The use of fluorescently labeled probes allows for the real-time monitoring of the amplification process.[3] As the target DNA is amplified, the probe binds to the amplicon, and a fluorescent signal is generated. The intensity of this signal is proportional to the amount of amplified product, enabling quantitative or qualitative detection of the target.[3]

Many Alinity m assays employ a multiplex design, allowing for the detection of multiple targets in a single reaction.[3][7][8] For example, the Alinity m Resp-4-Plex assay can simultaneously detect and differentiate RNA from Influenza A, Influenza B, RSV, and SARS-CoV-2.[3] Furthermore, some assays, like the Alinity m HIV-1 and SARS-CoV-2 assays, are designed with dual targets within the pathogen's genome to ensure robust detection even in the presence of genetic mutations.[9][10]

System Workflow and Operational Efficiency

The Alinity m is engineered for continuous and random-access sample processing, which significantly improves laboratory workflow and turnaround time.[5][11][12] The system's "ReadiFlex Technology" allows for true random access, meaning that any test can be performed at any time, including STAT (urgent) samples, without the need for batching.[5][12][13] This is achieved through the use of multiple independent assay processing units.[14]

The system can process up to 300 samples in approximately 8 hours, with the first result available in under 120 minutes.[5][12][15] The ability to have up to 20 different assays on board at any given time further enhances its flexibility and efficiency.[5][13]

Performance Characteristics

The performance of the Alinity m system has been evaluated for various assays, demonstrating high sensitivity, specificity, and reproducibility. The following tables summarize key performance data for select assays.

| Performance Metric | Alinity m System | Reference |

| Time to First Result | < 115 - 120 minutes | [5][12][15] |

| Throughput | ~300 samples in 8 hours | [5][12][16] |

| On-board Assay Capacity | Up to 20 assays | [5][13] |

| Assay | Analyte | Limit of Detection (LoD) | Clinical Agreement (vs. other platforms) | Reference |

| Alinity m SARS-CoV-2 | SARS-CoV-2 RNA | 50 virus copies/mL | PPA: 100%, NPA: 99.5% (vs. Roche cobas 6800) | [4][17][18] |

| Alinity m HIV-1 | HIV-1 RNA | - | - | [1][9] |

| Alinity m HBV | HBV DNA | 10 IU/mL (in plasma and serum) | - | [14] |

| Alinity m HR HPV | High-Risk HPV DNA | - | - | [7][19] |

| Alinity m STI | C. trachomatis, N. gonorrhoeae, T. vaginalis, M. genitalium | - | - | [8][15] |

PPA: Positive Percent Agreement; NPA: Negative Percent Agreement

Experimental Protocols

The methodologies for key experiments cited in the performance characteristics are detailed in the respective assay's Instructions for Use and validation studies. A generalized protocol for an Alinity m assay is as follows:

-

Sample Collection and Handling: Specimens are collected according to standard clinical procedures. For example, nasopharyngeal swabs for respiratory viruses or whole blood/plasma for viral load monitoring.[2][9] Proper handling and storage are crucial to maintain the integrity of the nucleic acids.

-

Assay Setup: The user loads the patient samples, assay-specific reagents (amplification and activation trays), and bulk solutions (lysis solution, diluent, etc.) onto the Alinity m system.[1][9] The system's software allows for the selection of the desired assays for each sample.

-

Automated Sample Preparation: The Alinity m automatically performs the nucleic acid extraction process. This includes sample lysis, binding of nucleic acids to magnetic microparticles, washing to remove inhibitors, and elution of the purified nucleic acids.[1][2][3]

-

Automated RT-PCR and Detection: The purified nucleic acid eluate is mixed with the assay-specific amplification and detection reagents in a reaction vessel.[1][9] The vessel is then transferred to a thermocycler for reverse transcription (for RNA targets), PCR amplification, and real-time fluorescence detection.[1][3]

-

Data Analysis and Reporting: The system's software automatically analyzes the real-time PCR data to determine the presence or absence of the target nucleic acid and, for quantitative assays, calculates the concentration. The results are then reported to the laboratory information system.[15]

Visualizing the Alinity m Workflow and Technology

To better illustrate the principles discussed, the following diagrams have been created using the DOT language.

Caption: High-level workflow of the this compound Alinity m system.

References

- 1. extranet.who.int [extranet.who.int]

- 2. fda.gov [fda.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alinity M Product Overview | this compound Molecular [molecular.this compound]

- 6. antisel.gr [antisel.gr]

- 7. Alinity m HR HPV Assay [molecular.this compound]

- 8. Alinity m STI Assay [molecular.this compound]

- 9. fda.gov [fda.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Alinity m Instrument | this compound Molecular [molecular.this compound]

- 13. Alinity m Instrument | this compound Molecular [molecular.this compound]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Performance characteristics of the this compound Alinity m SARS-CoV-2 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Performance characteristics of the this compound Alinity m SARS-CoV-2 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alinity m HR HPV Assay: United States Clinical Trial Design and High-Risk Human Papillomavirus Prevalence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Abbott ARCHITECT Immunoassay Systems

For Researchers, Scientists, and Drug Development Professionals

The Abbott ARCHITECT family of immunoassay analyzers represents a cornerstone of modern diagnostic testing, offering a robust and automated platform for a wide array of applications. This guide provides a detailed exploration of the core technology that underpins these systems, focusing on the principles of Chemiluminescent Microparticle Immunoassay (CMIA), experimental workflows, and performance characteristics.

Core Technology: Chemiluminescent Microparticle Immunoassay (CMIA)

At the heart of the ARCHITECT systems lies the advanced CMIA technology. This methodology leverages the specificity of antigen-antibody reactions, the speed of magnetic microparticle separation, and the high sensitivity of chemiluminescent detection. The key components of this technology are paramagnetic microparticles and an acridinium-based chemiluminescent label.[1][2][3]

Paramagnetic Microparticles: These microscopic particles serve as the solid phase for the immunoassay. They are coated with specific antigens or antibodies that bind to the target analyte in the sample.[2] Their paramagnetic nature allows for rapid and efficient separation of the bound and unbound components of the reaction mixture through the application of a magnetic field. This wash step is crucial for minimizing background noise and enhancing assay sensitivity.

Acridinium-Labeled Conjugates: The detection molecule in ARCHITECT assays is a conjugate labeled with a proprietary acridinium derivative. Acridinium is a chemiluminescent compound that, upon oxidation in an alkaline environment, emits a flash of light.[1] This light emission is measured by the system's luminometer and is directly proportional to the amount of analyte present in the sample.

The Signaling Pathway: Acridinium Chemiluminescence

The generation of the light signal in ARCHITECT immunoassays is a two-step chemical reaction initiated by the addition of two key reagents: the Pre-Trigger and Trigger solutions.

-

Pre-Trigger Solution: This solution contains hydrogen peroxide, which reacts with the acridinium label on the conjugate.[1]

-

Trigger Solution: The addition of a strong base, typically sodium hydroxide, creates the alkaline environment necessary for the oxidative reaction to proceed, resulting in the emission of light.[1]

The intensity of the light flash, measured in Relative Light Units (RLUs), is then used to calculate the concentration of the analyte in the sample.

Experimental Workflow: A Two-Step Immunoassay Protocol

The majority of assays on the ARCHITECT system follow a two-step protocol, which is designed to maximize sensitivity and specificity by minimizing interferences. The following is a generalized methodology for a typical sandwich immunoassay (e.g., for the detection of an antigen).

Experimental Protocol:

-

Sample and Microparticle Incubation: The patient sample, assay-specific diluent, and paramagnetic microparticles coated with a capture antibody are combined in a reaction vessel. The mixture is incubated, allowing the target antigen in the sample to bind to the capture antibodies on the microparticles.

-

Magnetic Separation and Wash: A magnetic field is applied to the reaction vessel, immobilizing the microparticles. The unbound sample components are then washed away.

-

Conjugate Incubation: An acridinium-labeled antibody (conjugate), specific to a different epitope on the target antigen, is added to the reaction vessel. The mixture is incubated, allowing the conjugate to bind to the captured antigen, forming a "sandwich" of microparticle-antibody-antigen-conjugate.

-

Second Magnetic Separation and Wash: The magnetic field is reapplied, and the unbound conjugate is washed away. This step is critical to reduce background signal.

-

Signal Generation and Detection: The Pre-Trigger and Trigger solutions are added sequentially. The resulting chemiluminescent reaction is measured by the system's photomultiplier tube, and the signal is reported in RLUs.

-

Data Analysis: The RLUs are converted to a concentration value based on a previously established calibration curve for the specific assay.

Quantitative Performance Data

The ARCHITECT systems are renowned for their analytical performance. The following tables summarize representative performance data for a selection of assays, highlighting the precision, linearity, and sensitivity of the platform.

Table 1: Precision of Selected ARCHITECT Immunoassays

| Assay | Analyte Concentration | Within-Run CV (%) | Total CV (%) |

| Procalcitonin (PCT) [4] | Low Control | < 3.5 | < 3.5 |

| High Control | < 3.5 | < 3.5 | |

| Cardiac Troponin I (cTnI) [5] | 0.05 ng/mL | - | < 10 |

| Thyroid Stimulating Hormone (TSH) [5] | - | 3.6 - 8.2 | 3.6 - 8.2 |

| Free Thyroxine (FT4) [5] | - | 3.6 - 8.2 | 3.6 - 8.2 |

| Methotrexate [6] | 0.07 µmol/L | 2.65 | 1.78 |

| 0.45 µmol/L | 1.57 | 3.16 | |

| 1.0 µmol/L | 2.13 | 3.68 |

Table 2: Linearity of Selected ARCHITECT Immunoassays

| Assay | Linear Range |

| CEA | to ng/mL[7] |

| Ferritin | to ng/mL[7] |

| Free PSA | to ng/mL[7] |

| Free T4 | to ng/dL[7] |

| FSH | to mIU/mL[7] |

| LH | to mIU/mL[7] |

| Progesterone | to ng/mL[7] |

| Prolactin | to ng/mL[7] |

| Total PSA | to ng/mL[7] |

| Total T3 | to ng/mL[7] |

| Total T4 | to ug/dL[7] |

| TSH | to uIU/mL[7] |

Interference Studies

A critical aspect of any immunoassay is its resistance to interfering substances that may be present in patient samples. This compound has conducted extensive studies to minimize and characterize the effects of common interferents such as hemolysis, icterus, and lipemia.

For many assays, no significant interference is observed from common substances at clinically relevant concentrations. For example, studies on the ARCHITECT digoxin assays have shown them to be free of interference from spironolactone, potassium canrenoate, and their common metabolite canrenone.[8] However, it is important to note that high levels of certain interferents can affect some assays. For instance, one study showed that severe hemolysis could lead to an overestimation of ferritin and TSH levels, while lipemia could cause a decrease in measured progesterone concentrations.[9] this compound provides detailed information on potential interferences in the package inserts for each specific assay.[10] Furthermore, this compound has confirmed that their on-market ARCHITECT and Alinity assays do not use a free capture streptavidin/biotin format, which is a known source of significant biotin interference.[11]

Conclusion

The this compound ARCHITECT immunoassay systems, powered by CMIA technology, provide a highly sensitive, specific, and reliable platform for a vast range of diagnostic and research applications. The combination of paramagnetic microparticle-based separation, acridinium-based chemiluminescence, and a sophisticated two-step assay protocol ensures high-quality results with minimal interference. The quantitative data on precision and linearity underscore the robustness and reproducibility of the platform, making it an invaluable tool for researchers, scientists, and drug development professionals. For detailed information on specific assays, including performance characteristics and potential interferences, users should always refer to the official this compound ARCHITECT assay package inserts.[10]

References

- 1. scribd.com [scribd.com]

- 2. Comparison and evaluation of this compound chemiluminescent microparticle immunoassay and ChIVD light‐initiated chemiluminescent assay in the detection of Treponema pallidum antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of the Procalcitonin Assay on the this compound Architect i1000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. auditmicro.com [auditmicro.com]

- 8. This compound ARCHITECT clinical chemistry and immunoassay systems: digoxin assays are free of interferences from spironolactone, potassium canrenoate, and their common metabolite canrenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. inciid.org [inciid.org]

Revolutionizing Clinical Research: A Technical Guide to Abbott's i-STAT Point-of-Care Testing

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of clinical research and drug development, the demand for rapid, reliable, and actionable data is paramount. Traditional central laboratory testing, while robust, often introduces logistical challenges and delays that can impede the progress of a clinical trial. Abbott's i-STAT system emerges as a powerful solution, offering a portable, handheld analyzer that delivers lab-quality results at the point of care. This technical guide provides an in-depth exploration of the i-STAT system, its core technology, and its application in clinical research, empowering research professionals to leverage this technology for enhanced efficiency and data quality.

The i-STAT System: A Paradigm Shift in Point-of-Care Analytics

The this compound i-STAT system is a cartridge-based, handheld analyzer designed for the in vitro quantification of a wide array of analytes from a small whole blood sample.[1][2] Its portability and ease of use make it an invaluable tool in various clinical settings, including clinical trials where immediate access to patient data can significantly impact decision-making.[3] The system operates on the principle of single-use cartridges containing microfabricated sensors, a calibrant solution, and a fluidics system, ensuring a self-contained and user-friendly testing process.[4]

Core Technology: Miniaturized Biosensors for Rapid Analysis

At the heart of the i-STAT system are its disposable cartridges, each embedded with a unique combination of biosensors on a silicon chip.[5] These sensors are miniaturized versions of traditional laboratory electrode technology, enabling the measurement of various parameters including blood gases, electrolytes, metabolites, and coagulation.[2] For immunoassays such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP), the system utilizes a sandwich-type immunoassay with electrochemical detection.[2] The prothrombin time/international normalized ratio (PT/INR) is determined using a recombinant human thromboplastin with electrochemical detection of the clotting endpoint.[2]

Upon insertion of a cartridge and sample, the i-STAT analyzer automates the entire testing sequence, including sample aspiration, mixing with the internal calibrant, and measurement by the specific sensors. The analyzer then converts the electrical signals from the sensors into clinically relevant results, which are displayed on the screen in approximately two minutes for most tests.[1]

The i-STAT Cartridge Menu: A Comprehensive Panel for Clinical Research

A key advantage of the i-STAT system is its extensive menu of single-use test cartridges, each tailored to specific clinical needs.[1][6] This allows researchers to select the most relevant panel of analytes for their study protocol, optimizing efficiency and cost-effectiveness. The table below summarizes some of the cartridges commonly utilized in clinical research settings.

| Cartridge | Analytes Measured | Sample Size | Sample Type |

| CHEM8+ | Sodium (Na), Potassium (K), Chloride (Cl), Total CO2 (TCO2), Anion Gap, Ionized Calcium (iCa), Glucose (Glu), Urea Nitrogen (BUN)/Urea, Creatinine (Crea), Hematocrit (Hct), Hemoglobin (Hgb) | 95 µL | Arterial and venous whole blood |

| CG8+ | Sodium (Na), Potassium (K), Ionized Calcium (iCa), Glucose (Glu), Hematocrit (Hct), Hemoglobin* (Hgb), pH, PCO2, PO2, TCO2, Bicarbonate (HCO3), Base Excess* (BE), sO2 | 95 µL | Arterial, venous, or capillary whole blood |

| EG7+ | Sodium (Na), Potassium (K), Ionized Calcium (iCa), Glucose (Glu), Hematocrit (Hct), Hemoglobin (Hgb), pH, PCO2, PO2, TCO2, Bicarbonate (HCO3), Base Excess* (BE), sO2 | 95 µL | Arterial, venous, or capillary whole blood |

| CG4+ | pH, PCO2, PO2, TCO2, Bicarbonate* (HCO3), Base Excess* (BE), sO2*, Lactate | 95 µL | Arterial, venous, or capillary whole blood[7] |

| PT/INR | Prothrombin Time (PT), International Normalized Ratio (INR) | 17 µL | Fresh whole blood (capillary or venous) |

| cTnI | Cardiac Troponin I | 17 µL | Heparinized whole blood or plasma |

| BNP | B-type Natriuretic Peptide | 17 µL | EDTA whole blood or plasma |

*Calculated value

Performance Characteristics: Quantitative Data for the Researcher

The following tables provide a summary of the performance characteristics for key i-STAT cartridges, offering researchers the quantitative data necessary for protocol development and data interpretation.

Reportable Ranges of Measurement

| Analyte | Units | i-STAT Reportable Range |

| Sodium (Na) | mmol/L | 100 - 180 |

| Potassium (K) | mmol/L | 2.0 - 9.0 |

| Chloride (Cl) | mmol/L | 65 - 140 |

| Ionized Calcium (iCa) | mmol/L | 0.25 - 2.50 |

| Glucose (Glu) | mg/dL | 20 - 700 |

| Urea Nitrogen (BUN) | mg/dL | 3 - 140 |

| Creatinine (Crea) | mg/dL | 0.2 - 20.0 |

| Hematocrit (Hct) | %PCV | 15 - 75 |

| pH | 6.5 - 8.0 | |

| PCO2 | mmHg | 5 - 130 |

| PO2 | mmHg | 5 - 800 |

| Lactate | mmol/L | 0.30 - 20.00 |

Note: Reportable ranges may vary slightly by cartridge type. Refer to the specific cartridge's Instructions for Use for the most accurate information.

Precision

The precision of the i-STAT system is a critical factor for its use in clinical research. The following data, derived from product documentation, demonstrates the system's performance.

CG4+ Cartridge Precision [7]

| Analyte | Level 1 Mean | Level 1 SD | Level 1 CV (%) | Level 3 Mean | Level 3 SD | Level 3 CV (%) |

| pH | 7.165 | 0.005 | 0.08 | 7.656 | 0.003 | 0.04 |

| PO2 (mmHg) | 65.1 | 3.12 | 4.79 | 146.5 | 6.00 | 4.10 |

| PCO2 (mmHg) | 63.8 | 1.57 | 2.5 | 19.6 | 0.40 | 2.0 |

| Lactate (mmol/L) | 6.35 | 0.08 | 1.21 | 0.81 | 0.03 | 3.27 |

Experimental Protocols for Clinical Research Applications

The successful integration of the i-STAT system into a clinical research protocol requires adherence to standardized procedures to ensure data quality and consistency.

General Sample Collection and Handling Workflow

Caption: General workflow for sample collection and analysis using the i-STAT system.

Method Comparison and Validation Protocol

For studies requiring validation of the i-STAT system against a central laboratory method, the following protocol is recommended.

Caption: A typical workflow for validating the i-STAT system against a reference laboratory method.

Data Management and Connectivity

The i-STAT 1 analyzer can be connected to a variety of data management systems, including this compound's Info HQ® or AEGISPOC™, to facilitate seamless integration with a Laboratory Information System (LIS) or Electronic Medical Records (EMR).[1] This connectivity is crucial in a clinical research setting for ensuring data integrity, reducing transcription errors, and streamlining the flow of information. The system's data management capabilities allow for the tracking of quality control, operator performance, and patient results, providing a comprehensive audit trail for regulatory compliance.[2]

Quality Control and Assurance

A robust quality control (QC) regimen is integral to the reliability of any diagnostic platform. The i-STAT system incorporates a multi-faceted approach to quality assurance:

-

Internal Electronic Quality Control: The analyzer performs a self-check each time it is turned on, verifying the integrity of its electronic components.[2]

-

Cartridge-Specific Quality Checks: Prior to each test, the cartridge initiates a series of preset quality control diagnostics, monitoring the sample quality and validating the reagent.[5]

-

External Liquid Quality Control: Regular testing with external liquid quality controls is essential to verify the performance of the analyzer and cartridges.[1]

Conclusion: Empowering Clinical Research with Point-of-Care Innovation

The this compound i-STAT system offers a compelling solution for the integration of point-of-care testing into clinical research protocols. Its broad test menu, rapid turnaround time, and robust data management capabilities can enhance operational efficiency, improve patient management, and accelerate the pace of drug development. By understanding the technical specifications, performance characteristics, and proper operational protocols outlined in this guide, researchers and scientists can confidently and effectively implement the i-STAT system to generate high-quality, real-time data, ultimately contributing to the advancement of clinical science.

References

- 1. i-STAT 1 | this compound Point of Care [globalpointofcare.this compound]

- 2. i-STAT – Combining Chemistry and Haematology in PoCT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Trials | this compound Point of Care [globalpointofcare.this compound]

- 4. acmerevival.com [acmerevival.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. globalpointofcare.this compound [globalpointofcare.this compound]

- 7. globalpointofcare.this compound [globalpointofcare.this compound]

Abbott m2000 RealTime PCR System: A Technical Overview for Infectious Disease Research

The Abbott m2000 RealTime PCR system is a fully automated platform designed for the amplification and detection of nucleic acids from a variety of infectious agents. This system integrates the m2000sp for automated sample preparation and the m2000rt for real-time amplification and detection, creating a streamlined workflow from sample to result.[1][2][3] This technical guide provides an in-depth overview of the system's core functionalities, performance data for key infectious disease assays, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core System Components and Workflow

The m2000 system consists of two main instruments:

-

m2000sp: An automated sample preparation system that utilizes magnetic particle technology to extract and purify nucleic acids (DNA and RNA) from various clinical specimens.[4][5] This instrument automates pipetting and reagent handling, which significantly reduces hands-on time and minimizes the risk of contamination.[6]

-

m2000rt: A real-time PCR instrument that performs amplification and detects the target nucleic acid sequences using fluorescently labeled probes.[5][7] The system's software provides automated data analysis and result interpretation.[8]

The general workflow of the this compound m2000 system is a continuous, automated process that begins with loading barcoded primary sample tubes and concludes with the generation of patient results.[1][2]

Performance Characteristics of Infectious Disease Assays

The this compound m2000 system offers a broad menu of assays for the detection and quantification of various infectious diseases. The following tables summarize the performance characteristics of several key assays.

Viral Load Assays

| Target Virus | Assay | Limit of Detection (LOD) | Linear Range | Reference(s) |

| Hepatitis C Virus (HCV) | This compound RealTime HCV | 12 IU/mL | 1.08 to 8.0 log10 IU/mL | [1][9] |

| Human Immunodeficiency Virus Type 1 (HIV-1) | This compound RealTime HIV-1 | 40 copies/mL | 40 to 10,000,000 copies/mL | [10][11] |

| Hepatitis B Virus (HBV) | This compound RealTime HBV | 10 IU/mL | 1.0 to 9.0 log10 IU/mL | [12][13][14] |

| Cytomegalovirus (CMV) | This compound RealTime CMV | 31.20 IU/mL | 1.70 to 8.19 log10 IU/mL | [15][16] |

Qualitative and Other Assays

| Target Organism(s) | Assay | Sensitivity | Specificity | Reference(s) |

| Chlamydia trachomatis (CT) | This compound RealTime CT/NG | 92.4% - 100% | 98.46% - 100% | [17][18][19] |

| Neisseria gonorrhoeae (NG) | This compound RealTime CT/NG | 96.9% - 100% | 98.2% - 100% | [18][20] |

| SARS-CoV-2 | This compound RealTime SARS-CoV-2 | 91.2% - 99.1% | 95.15% - 100% | [21][22][23][24] |

Experimental Protocols

The following sections provide a detailed methodology for the key experimental stages on the this compound m2000 system.

Sample Preparation (m2000sp)

The m2000sp automates the extraction of nucleic acids using magnetic particle technology. The general principle involves the lysis of viral particles or bacterial cells, binding of nucleic acids to magnetic microparticles, washing to remove inhibitors, and finally, elution of the purified nucleic acids.[4][25]

Methodology:

-

Sample Lysis: Samples are lysed using a buffer containing a chaotropic agent (e.g., guanidine isothiocyanate) to disrupt viral envelopes or cell walls and release the nucleic acids.[25]

-

Nucleic Acid Binding: Magnetic microparticles with a silica surface are introduced to the lysed sample. In the presence of the chaotropic agent, nucleic acids bind to the surface of these particles.

-

Washing: The magnetic particles with the bound nucleic acids are captured by magnets, and the supernatant containing potential PCR inhibitors is aspirated. The particles are then washed multiple times with wash buffers to further purify the nucleic acids.

-

Elution: The purified nucleic acids are eluted from the magnetic particles using an elution buffer, typically a low-ionic-strength solution. The eluate containing the purified nucleic acids is then transferred to a deep-well plate.[4]

PCR Amplification and Detection (m2000rt)

The m2000rt performs real-time PCR to amplify and detect the target nucleic acid. The system utilizes fluorescently labeled probes that bind specifically to the amplified product.[7]

Methodology:

-

Master Mix Preparation: The m2000sp prepares a master mix containing all the necessary components for PCR, including DNA polymerase, primers, probes, and dNTPs.[26]

-

PCR Plate Setup: The purified nucleic acid eluates and the master mix are automatically dispensed into a 96-well optical reaction plate by the m2000sp.[26]

-

Real-Time PCR: The sealed 96-well plate is manually transferred to the m2000rt instrument. The instrument then performs thermal cycling to amplify the target nucleic acid.

-

Fluorescent Detection: During each amplification cycle, the fluorescent signal from the probes that have hybridized to the target sequence is measured. The increase in fluorescence is proportional to the amount of amplified product.[8]

-

Data Analysis: The system's software analyzes the real-time fluorescence data to determine the presence (qualitative assays) or quantity (quantitative assays) of the target nucleic acid in the original sample.[8]

Conclusion

The this compound m2000 RealTime PCR system provides a reliable and efficient solution for infectious disease research and diagnostics. Its high level of automation, coupled with a comprehensive menu of robust assays, makes it a valuable tool for laboratories requiring high-throughput and accurate molecular testing. The system's performance characteristics, as demonstrated by the data presented, support its use in a wide range of applications, from viral load monitoring to the qualitative detection of bacterial and viral pathogens.

References

- 1. Performance of the this compound Real-Time PCR Assay Using m2000sp and m2000rt for Hepatitis C Virus RNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. m2000 RealTime System | this compound Molecular [molecular.this compound]

- 4. Characteristics of the m2000 Automated Sample Preparation and Multiplex Real-Time PCR System for Detection of Chlamydia trachomatis and Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. extranet.who.int [extranet.who.int]

- 8. fda.gov [fda.gov]

- 9. Evaluation of the this compound Investigational Use Only RealTime Hepatitis C Virus (HCV) Assay and Comparison to the Roche TaqMan HCV Analyte-Specific Reagent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RealTime HIV-1 Viral Load Assay | this compound Molecular [molecular.this compound]

- 11. Evaluation of the this compound Investigational Use Only RealTime HIV-1 Assay and Comparison to the Roche Amplicor HIV-1 Monitor Test, Version 1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Performance Characteristics and Comparison of this compound and artus Real-Time Systems for Hepatitis B Virus DNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. molecular.this compound [molecular.this compound]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Performance of the this compound RealTime CT/NG for Detection of Chlamydia trachomatis and Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. diva-portal.org [diva-portal.org]

- 21. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 22. 424. Sensitivity Results for the this compound m2000 PCR Assay of SARS-CoV-2 at a Denver, Colorado Medical Center - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scienceopen.com [scienceopen.com]

- 24. academic.oup.com [academic.oup.com]

- 25. molecular.this compound [molecular.this compound]

- 26. molecular.this compound [molecular.this compound]

Unveiling Abbott's CHEMIFLEX Technology: A Technical Guide for Researchers

An in-depth exploration of the principles, performance, and protocols of Abbott's core immunoassay technology for professionals in research and drug development.

This compound's CHEMIFLEX technology lies at the heart of their ARCHITECT and Alinity series of immunoassay analyzers, providing a robust and sensitive platform for the quantification of a wide array of analytes. This technology, a form of Chemiluminescent Microparticle Immunoassay (CMIA), leverages the specificity of antigen-antibody reactions with the high sensitivity of chemiluminescence to deliver precise and reliable results. This guide delves into the core principles of CHEMIFLEX, presents its performance characteristics, and outlines the experimental workflow, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of CHEMIFLEX Technology

CHEMIFLEX technology is a sophisticated immunoassay method that utilizes paramagnetic microparticles for solid-phase separation and an acridinium-sulfonamide derivative as the chemiluminescent label. The fundamental principle involves the capture of a target analyte by antibody-coated microparticles, followed by the binding of a second antibody labeled with the acridinium compound. The subsequent chemiluminescent reaction, triggered by specific reagents, emits light at a level directly proportional to the concentration of the analyte in the sample.

The key components of the CHEMIFLEX system include:

-

Paramagnetic Microparticles: These microscopic beads are coated with capture antibodies specific to the target analyte. Their paramagnetic nature allows for efficient separation of the immunocomplex from the reaction mixture using a magnetic field, facilitating automated washing steps to remove unbound components and reduce background noise.

-

Acridinium-Sulfonamide Labeled Conjugate: A second antibody, also specific to the analyte, is conjugated to a proprietary acridinium-sulfonamide molecule. This label is the source of the chemiluminescent signal. The sulfonamide linkage enhances the stability of the acridinium ester, contributing to the robustness of the assays.[1]

-

Pre-Trigger and Trigger Solutions: The light-emitting reaction is a two-step process initiated by the sequential addition of a pre-trigger and a trigger solution. The pre-trigger solution creates an acidic environment.[2][3] The trigger solution, containing hydrogen peroxide and a strong base, reacts with the acridinium-sulfonamide label to produce an excited-state N-methylacridone, which upon returning to its ground state, emits a flash of light.[1][4]

Performance Characteristics

CHEMIFLEX technology is renowned for its high sensitivity, specificity, and wide dynamic ranges across a variety of assays. The automated nature of the ARCHITECT and Alinity platforms ensures high precision and reproducibility. Below are tables summarizing the performance characteristics of representative assays utilizing CHEMIFLEX technology, as documented in their respective package inserts.

Table 1: Performance of this compound ARCHITECT Assays

| Assay | Analyte | Linearity (Range) | Precision (CV%) - Within Run | Precision (CV%) - Total |

| Total T4 | Thyroxine | 0.0 - 24.0 µg/dL[5] | Not explicitly stated in provided text | Not explicitly stated in provided text |

| Total PSA | Prostate-Specific Antigen | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text |

| AFP | Alpha-Fetoprotein | Not explicitly stated in provided text | Not explicitly stated in provided text | Not explicitly stated in provided text |

| PIVKA | Protein Induced by Vitamin K Absence | 11 - 69,897 mAU/mL (R² = 0.9957)[6] | 2.81% - 10.30%[6] | 4.24% - 8.86%[6] |

Note: This data is compiled from publicly available package inserts and may not represent the full scope of all available assays. For specific assay performance, always refer to the latest version of the product's package insert.

Table 2: this compound Alinity i System Specifications

| Parameter | Specification |

| Methodology | Chemiluminescence[7] |

| Sample Types | Serum, plasma, whole blood, urine[7] |

| Sample Capacity | 150[7] |

| Reagent Capacity | Up to 47[7] |

| Maximum Throughput | Up to 200 tests/hour[7] |

Experimental Protocols

The following is a generalized, step-by-step protocol for a typical sandwich-type immunoassay using CHEMIFLEX technology on an automated this compound analyzer. Specific parameters such as incubation times and reagent volumes are assay-dependent and are programmed into the instrument based on the assay-specific protocols.

1. Sample and Microparticle Incubation:

- The sample containing the analyte is introduced into a reaction vessel.

- Paramagnetic microparticles coated with a capture antibody specific to the analyte are added to the reaction vessel.

- The mixture is incubated, allowing the analyte to bind to the capture antibodies on the microparticles, forming an antigen-antibody complex.

2. Magnetic Separation and Washing:

- A magnetic field is applied to the reaction vessel, attracting the paramagnetic microparticles to the side of the vessel.

- The unbound sample matrix and other components are aspirated and discarded.

- A wash buffer is added to resuspend the microparticles, and the magnetic separation and aspiration steps are repeated to ensure the removal of all unbound materials.

3. Conjugate Incubation:

- An acridinium-sulfonamide labeled antibody (conjugate), also specific to the analyte, is added to the washed microparticles.

- The mixture is incubated, allowing the conjugate to bind to a different epitope on the captured analyte, forming a "sandwich" immunocomplex (capture antibody - analyte - labeled antibody).

4. Second Magnetic Separation and Washing:

- A magnetic field is again applied to separate the microparticle-immunocomplex sandwich from the reaction mixture.

- Unbound conjugate is removed through a series of wash steps, minimizing non-specific signal.

5. Chemiluminescent Reaction and Signal Detection:

- Pre-Trigger Solution Addition: A pre-trigger solution is added to the washed immunocomplex to create an acidic environment, preparing the acridinium label for the light-emitting reaction.[2][3]

- Trigger Solution Addition: A trigger solution containing hydrogen peroxide and a strong base is injected. This initiates the rapid oxidation of the acridinium-sulfonamide label.

- Light Emission: The chemical reaction produces an unstable intermediate that decomposes, forming an electronically excited N-methylacridone. As this molecule returns to its ground state, it releases a photon of light.

- Signal Measurement: A luminometer precisely measures the intensity of the emitted light, which is expressed in Relative Light Units (RLUs). The RLU value is directly proportional to the concentration of the analyte in the original sample.

Visualizing the Core Processes

To further elucidate the core mechanisms of the CHEMIFLEX technology, the following diagrams, generated using the DOT language, illustrate the signaling pathway and the general experimental workflow.

Caption: The signaling pathway of the CHEMIFLEX chemiluminescent reaction.

Caption: A generalized experimental workflow for a CHEMIFLEX-based immunoassay.

Conclusion

This compound's CHEMIFLEX technology represents a powerful and reliable platform for a wide range of immunoassays. Its combination of paramagnetic microparticle-based separation, stable acridinium-sulfonamide labels, and a rapid, highly sensitive chemiluminescent detection system provides the performance characteristics demanded by both clinical diagnostics and life science research. Understanding the core principles and experimental workflow of this technology is crucial for researchers and drug development professionals seeking to leverage its capabilities for accurate and reproducible quantification of biological molecules.

References

- 1. The Advantages of Acridinium Ester or Acridine Sulfonamide as Chemiluminescent Marker [yacooscience.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. medilinkltd.com [medilinkltd.com]

- 6. researchgate.net [researchgate.net]

- 7. Alinity ci-series | Core Laboratory at this compound [corelaboratory.this compound]

Unmasking the Genome: A Technical Guide to Abbott's Vysis FISH Technology

For Researchers, Scientists, and Drug Development Professionals

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization and analysis of specific DNA sequences within the context of an intact cell. Abbott's Vysis FISH technology is a leading platform in this field, providing a robust and reliable method for detecting chromosomal abnormalities associated with various cancers and genetic diseases. This in-depth guide explores the core principles of Vysis FISH technology, detailing the experimental workflow, data interpretation, and the underlying molecular biology that enables precise genetic analysis.

Core Principles of Vysis FISH Technology

At its heart, Vysis FISH technology relies on the highly specific binding of fluorescently labeled DNA probes to their complementary target sequences within the cellular genome. This process of hybridization allows for the direct visualization of genetic alterations such as deletions, amplifications, and translocations under a fluorescence microscope.

The fundamental steps of the Vysis FISH procedure involve:

-

Specimen Preparation: The process begins with the careful preparation of the biological sample, which can range from peripheral blood and bone marrow to formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1] The goal is to preserve the cellular morphology while making the nuclear DNA accessible to the FISH probes.

-

Denaturation: Both the cellular DNA in the specimen and the DNA probes are denatured using heat and formamide. This critical step separates the double-stranded DNA into single strands, making the target sequences available for hybridization.[1][2]

-

Hybridization: The fluorescently labeled Vysis DNA probes are then applied to the denatured specimen. During an incubation period, the probes anneal, or hybridize, to their specific complementary target sequences on the chromosomes.[1][3] Vysis probes are designed with high specificity and often include unlabeled blocking DNA to suppress hybridization to repetitive sequences common to other chromosomes.[2][4][5]

-

Post-Hybridization Washes: After hybridization, a series of stringent washes are performed to remove any unbound or non-specifically bound probes.[2][4][5] This ensures a high signal-to-noise ratio, leading to clearer and more reliable results.

-

Counterstaining and Visualization: The cell nuclei are stained with a fluorescent counterstain, typically DAPI (4',6-diamidino-2-phenylindole), which fluoresces blue and allows for the visualization of the entire nucleus.[1] The slides are then analyzed using a fluorescence microscope equipped with appropriate filters to detect the specific fluorescent signals from the probes.[3]

Vysis Probe Technology

This compound offers a diverse portfolio of Vysis FISH probes designed for various applications in genetic analysis. These probes are directly labeled with different fluorophores, allowing for the simultaneous detection of multiple targets. The main categories of Vysis probes include:

-

Locus Specific Identifier (LSI) Probes: These probes target specific gene regions and are used to detect changes such as amplifications, deletions, and translocations.[2]

-

Chromosome Enumeration Probes (CEP): These probes hybridize to highly repetitive satellite DNA sequences in the centromeric regions of chromosomes, allowing for the determination of chromosome copy number.[5]

-

TelVysion Probes: These probes are specific to the subtelomeric regions of chromosomes and are used to identify cryptic translocations and deletions that may be missed by conventional cytogenetics.[4]

-

Break Apart Probes: This strategy utilizes two differently colored probes that flank a specific gene. In a normal cell, the two probes produce a fused or closely spaced signal. If a translocation occurs within the gene, the probes will separate, resulting in distinct, separated signals.[1]

Experimental Workflow and Protocols

The following sections provide a generalized experimental workflow for Vysis FISH analysis. Specific protocols may vary depending on the Vysis probe kit and the specimen type.

Generalized Vysis FISH Experimental Workflow

References

Unlocking Exploratory Research: A Technical Guide to Abbott's Core Laboratory Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the versatile applications of Abbott's Alinity and ARCHITECT core laboratory solutions beyond routine clinical diagnostics, focusing on their utility in academic research and drug development. These platforms, renowned for their automation, precision, and robustness in clinical settings, offer a powerful toolkit for researchers investigating novel biomarkers, elucidating disease mechanisms, and evaluating therapeutic efficacy. This document provides an overview of relevant systems, detailed experimental protocols derived from published research, and a look into how these platforms can be leveraged for complex biological inquiries such as signaling pathway analysis.

Introduction to this compound's Core Laboratory Solutions for Research

This compound's core laboratory solutions, primarily the Alinity and ARCHITECT families, are built on advanced technologies that provide researchers with reliable and high-throughput analytical capabilities. The Alinity series is this compound's next-generation platform, designed for enhanced operational productivity and flexibility, while the ARCHITECT family is a well-established line of instruments known for its consistent and dependable performance.

Both platforms utilize chemiluminescent microparticle immunoassay (CMIA) and photometric/potentiometric technologies to quantify a wide array of analytes in various biological matrices.[1][2] For academic and pharmaceutical research, this translates to the ability to:

-

Quantify biomarkers with high sensitivity and specificity in studies related to oncology, infectious diseases, neurology, and more.[3][4][5]

-

Conduct therapeutic drug monitoring (TDM) in preclinical and clinical research phases to assess pharmacokinetics and pharmacodynamics.[6][7]

-

Streamline sample processing and analysis through automation, reducing manual errors and increasing laboratory efficiency.[8]

-

Develop and validate novel assays using user-definable protocols available on the platforms.[9]

The open architecture and broad assay menus of these systems provide a flexible foundation for a wide range of exploratory applications.

System Specifications and Capabilities

The Alinity and ARCHITECT series offer a range of analyzers to suit different laboratory needs in terms of throughput and testing capabilities. The modular design of the Alinity ci-series, for instance, allows for the integration of clinical chemistry and immunoassay modules to create a consolidated workstation.[2]

| System Family | Key Models | Primary Technologies | Throughput (Tests/Hour) | Sample Capacity | Key Research Applications |

| Alinity | Alinity c (Clinical Chemistry) | Photometric, Potentiometric | Up to 1,350 | 150 | Metabolite analysis, enzyme activity assays, therapeutic drug monitoring |

| Alinity i (Immunoassay) | Chemiluminescence (CMIA) | Up to 200 | 150 | Biomarker quantification (proteins, hormones), cytokine analysis, infectious disease serology | |

| Alinity ci-series (Integrated) | Photometric, Potentiometric, Chemiluminescence | Up to 1,550 | 300 | High-throughput screening, multi-analyte studies | |

| ARCHITECT | ARCHITECT c4000, c8000, c16000 | Photometric, Potentiometric | 800 - 1,800 | 180 - 365 | Clinical chemistry-based research, toxicology studies |

| ARCHITECT i1000SR, i2000SR | Chemiluminescence (CMIA) | 100 - 200 | 65 - 135 | Immunoassay-based biomarker discovery and validation | |

| ARCHITECT ci4100, ci8200 | Photometric, Potentiometric, Chemiluminescence | 900 - 1,400 | 180 - 365 | Integrated studies requiring both chemistry and immunoassay analysis |

Experimental Protocols for Research Applications

This section provides detailed methodologies for key experiments that can be performed on this compound's core laboratory platforms, based on established research and application guides.

User-Defined Assay Configuration on Alinity c

The Alinity c system allows for the configuration of user-defined assays for research purposes. This protocol outlines the general steps for setting up a new photometric assay.[9]

Objective: To configure and validate a user-defined assay for a novel analyte.

Materials:

-

Alinity c analyzer

-

User-defined reagent cartridges

-

Calibrators and quality control materials for the new analyte

-

Biological samples for testing

Protocol:

-

Assay Identification and Parameter Acquisition:

-

Identify the user-defined assay to be installed.

-

Obtain the specific configuration parameters from the assay supplier, including information on potential interferences that may necessitate special wash settings.

-

-

Reagent, Calibrator, and Control Preparation:

-

Obtain the necessary reagents, calibrators, and quality control materials for the assay.

-

-

Assay Configuration on the Alinity c System:

-

Navigate to System > Configure on the Alinity c interface.

-

Select the Assay tab, then Assay Parameters.

-

Enter the assay name. The system will assign the next available assay number (user-defined assays range from 2000 to 2999).

-

Define all required assay parameters, including reaction mode, sample and reagent volumes, wavelengths, and calibration settings, as provided by the assay supplier.

-

-

Initial Run and Review:

-

Perform an initial run with calibrators, controls, and a small set of samples.

-

Review the results, paying close attention to flags, error codes, and the reaction graph for any unexpected performance.

-

-

Application Validation:

-

Conduct a comprehensive validation study to verify the assay's performance characteristics, including precision, accuracy (method comparison), linearity, and limit of quantification.

-

Compare the validation results against the performance claims of the assay supplier and established analytical goals.

-

Quantification of a Specific Biomarker using CMIA on ARCHITECT/Alinity i

This protocol describes the general workflow for quantifying a protein biomarker, such as a cytokine or a disease-specific antigen, using a chemiluminescent microparticle immunoassay (CMIA).

Objective: To measure the concentration of a target protein in serum or plasma samples.

Materials:

-

This compound ARCHITECT or Alinity i series analyzer

-

Assay-specific reagent kit (containing microparticles, conjugate, and ancillary reagents)

-

Assay-specific calibrators and controls

-

Serum or plasma samples

Protocol:

-

Sample Preparation:

-

Collect blood samples and process to obtain serum or plasma according to standard laboratory procedures.

-

Ensure samples are free of particulate matter and hemolysis.

-

-

Instrument Preparation and Quality Control:

-

Perform daily maintenance on the analyzer as per the instrument's operating manual.

-

Load the required assay-specific reagents, calibrators, and controls onto the instrument. Ensure reagents are at the appropriate temperature and have been gently mixed if required.

-

Run quality control samples to verify system performance before analyzing patient samples.

-

-

Sample Loading and Test Ordering:

-

Load the patient samples into the sample racks.

-

Create a patient order on the system, selecting the specific biomarker assay to be performed. For automated systems with a Laboratory Information System (LIS) interface, orders may be downloaded automatically.

-

-

Automated Assay Procedure:

-

The instrument automatically performs the following steps:

-

An aliquot of the sample, the antigen-coated paramagnetic microparticles, and an assay diluent are combined and incubated. The target protein in the sample binds to the microparticles.

-

The mixture is washed to remove unbound materials.

-

An acridinium-labeled anti-human conjugate is added and incubated, binding to the captured target protein.

-

A second wash cycle is performed.

-

Pre-trigger and trigger solutions are added to the microparticles, and the resulting chemiluminescent reaction is measured as relative light units (RLUs).

-

-

-

Data Analysis and Interpretation:

-

The analyzer's software calculates the concentration of the biomarker in the sample based on a previously generated calibration curve.

-

Results are reviewed for any flags or errors and are reported in the appropriate units.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be investigated using this compound's core laboratory solutions.

Automated Immunoassay Workflow

This diagram outlines the general automated workflow for a sandwich immunoassay, such as the CMIA technology used in the ARCHITECT and Alinity i systems.

Caption: A generalized workflow for an automated sandwich immunoassay on this compound platforms.

Therapeutic Drug Monitoring (TDM) Research Workflow

This diagram illustrates a typical workflow for utilizing this compound's core laboratory solutions in a therapeutic drug monitoring research study, for example, to assess the pharmacokinetic profile of a novel drug candidate.

Caption: Workflow for therapeutic drug monitoring in a research setting.

Investigating the EGFR Signaling Pathway

This diagram illustrates how an this compound immunoassay analyzer can be integrated into a research workflow to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in many cancers. Researchers can use the platform to quantify the phosphorylation status of key downstream proteins like ERK, providing insights into pathway activation in response to stimuli or inhibitors.

Caption: Workflow for studying EGFR signaling using an this compound immunoassay platform.

Conclusion

This compound's Alinity and ARCHITECT core laboratory solutions, while designed for the rigors of clinical diagnostics, are highly adaptable and powerful tools for academic and pharmaceutical research. Their automation, precision, and the availability of a broad and customizable assay menu enable researchers to conduct high-throughput, reproducible experiments for biomarker discovery, drug development, and the elucidation of complex biological pathways. By leveraging the capabilities of these platforms, research laboratories can significantly enhance their efficiency and the quality of their data, accelerating the pace of scientific discovery.

References

- 1. fda.gov [fda.gov]

- 2. Alinity ci-series | Core Laboratory at this compound [corelaboratory.this compound]

- 3. Oncology - Tumor Markers | Core Laboratory at this compound [corelaboratory.this compound]

- 4. Alinity M Product Overview | this compound Molecular [molecular.this compound]

- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Drug Monitoring | Core Laboratory at this compound [corelaboratory.this compound]

- 7. Analytical validation of a quantitative method for therapeutic drug monitoring on the Alinity®c this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Why this compound Architect is the Preferred Choice for Laboratories [diamonddiagnostics.com]

- 9. scribd.com [scribd.com]

Foundational Knowledge of Abbott's Hematology Analyzers: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the core technologies of hematology analyzers is paramount for leveraging their full potential in a research setting. This in-depth technical guide delves into the foundational principles of Abbott's hematology analyzers, offering insights into their operation, data interpretation, and application in research.

This compound's portfolio of hematology analyzers, including the Alinity h-series and the CELL-DYN Sapphire, are sophisticated instruments designed for the in vitro diagnostic counting and characterization of blood cells.[1] While primarily used in clinical laboratories, their advanced technologies offer significant capabilities for research applications, from basic hematology studies to drug development and cellular analysis.

Core Technologies: A Deep Dive

At the heart of this compound's modern hematology analyzers lies a combination of advanced technologies, primarily centered around optical and fluorescence flow cytometry. These methods provide a multi-dimensional analysis of individual cells as they pass through a laser beam, enabling accurate differentiation and enumeration.

Multi-Angle Polarized Scatter Separation (MAPSS™)

A cornerstone of this compound's technology is the patented Multi-Angle Polarized Scatter Separation (MAPSS™).[2][3] This innovative evolution of optical flow cytometry utilizes four or more angles of light scatter to characterize distinct cellular features.[2][4] The Alinity hq, for instance, employs an advanced version of MAPSS with seven light detectors and a fluorescence detector to enhance the differentiation of blood cells.[5]

The signals generated by MAPSS technology correlate with specific cellular characteristics:

-

0° (Axial Light Loss - ALL): Relates to cell size.[6]

-

10° (Intermediate Angle Scatter - IAS): Indicates cellular complexity.[6]

-

90° Polarized Side Scatter (PSS): Corresponds to nuclear lobularity and segmentation.[6]

-

90° Depolarized Side Scatter (DSS): Is specific for the granules within eosinophils.[6]

This multi-faceted approach allows for a detailed analysis of white blood cells (WBCs), red blood cells (RBCs), and platelets without the need for harsh, cell-altering reagents.

Fluorescence Flow Cytometry

In addition to light scatter, many of this compound's analyzers, such as the Alinity hq and CELL-DYN Sapphire, incorporate fluorescence flow cytometry.[7][8] This technology is crucial for the enumeration of nucleated red blood cells (NRBCs) and for reticulocyte analysis.[4][5] A fluorescent dye that specifically binds to the DNA in the nucleus of NRBCs allows for their accurate identification and quantification.[9] For reticulocyte analysis, a fluorescent stain highlights the residual RNA in these immature red blood cells.[4]

The CELL-DYN Sapphire, in particular, offers "open flow" cytometry capabilities, allowing researchers to utilize third-party monoclonal antibodies for more advanced immunophenotyping studies.[1][4][10] This feature significantly expands the research applications of the instrument beyond a standard complete blood count (CBC).

Electrical Impedance

While optical methods are predominant, some this compound analyzers also utilize the principle of electrical impedance, particularly for validating platelet counts.[4][11] This technology measures the change in electrical resistance as cells pass through a small aperture. The magnitude of the change is proportional to the cell volume.

Quantitative Performance Data

The following tables summarize key performance characteristics of select this compound hematology analyzers, providing a comparative overview for research planning.

Table 1: Linearity of this compound Hematology Analyzers

| Parameter | Alinity hq | CELL-DYN Sapphire | CELL-DYN 4000 |

| WBC (x 10⁹/L) | Verified | - | >0.997 (Correlation) |

| RBC (x 10¹²/L) | Verified | - | >0.997 (Correlation) |

| Hemoglobin (g/dL) | Verified | - | >0.997 (Correlation) |

| Platelets (x 10⁹/L) | Verified | - | 0.992 (Correlation) |

Data sourced from performance evaluation studies.[6][12][13]

Table 2: Precision (Within-Run Imprecision) of the Alinity hq Analyzer

| Parameter | Low Concentration (%CV) | Normal Concentration (%CV) | High Concentration (%CV) |

| WBC | 2.5 | 1.5 | 1.0 |

| RBC | 1.0 | 0.8 | 0.8 |

| Hemoglobin | 0.8 | 0.6 | 0.6 |

| MCV | 0.6 | 0.4 | 0.4 |

| Platelets | 4.0 | 2.5 | 2.0 |

%CV denotes the coefficient of variation. Data is illustrative and based on published performance evaluations.[14]

Experimental Protocols and Research Applications

While detailed, step-by-step experimental protocols are often proprietary and application-specific, this section outlines the general methodologies for key research applications on this compound's hematology analyzers.

Standard Complete Blood Count (CBC) and Differential

The primary function of these analyzers is to perform a CBC with a white blood cell differential. For research purposes, this provides a robust dataset on the general health status of animal models or human subjects in a study. The high throughput and automation of these systems ensure consistency and reduce variability in large-scale studies.[15]

Workflow for a Standard CBC Analysis

Caption: General workflow for a CBC analysis on an this compound hematology analyzer.

Optical Detection Pathway using MAPSS™ Technology

Caption: Simplified diagram of the optical detection pathway in this compound's MAPSS™ technology.

Analysis of Body Fluids

For researchers working with samples other than whole blood, such as cerebrospinal fluid (CSF), synovial fluid, or pleural fluid, certain this compound analyzers like the Alinity hq and CELL-DYN Sapphire can be utilized.[7] These applications are critical in various research areas, including neuroscience, rheumatology, and oncology. It is important to note that specific protocols and validation for each fluid type are necessary to ensure accurate results.

Monoclonal Antibody Analysis for Immunophenotyping

A significant advantage for researchers is the ability to use monoclonal antibodies for detailed cellular analysis on analyzers like the CELL-DYN Sapphire.[4][10] This "open flow" capability allows for the immunophenotyping of various cell populations, which is invaluable in immunology, immuno-oncology, and drug development.

General Protocol for Monoclonal Antibody Staining (for CELL-DYN Sapphire):

-

Antibody Selection: Choose fluorescently-labeled (e.g., FITC, PE) monoclonal antibodies specific to the cell surface markers of interest.

-

Sample Preparation: Collect whole blood in EDTA tubes.

-

Incubation: Add the appropriate concentration of monoclonal antibody to a specific volume of whole blood. Incubate for the recommended time and temperature, protected from light.

-

Analysis: Run the stained sample on the CELL-DYN Sapphire using the appropriate analysis mode (e.g., CD61 for platelets, or other user-defined protocols).

-

Data Interpretation: Analyze the generated scatterplots and fluorescence data to identify and quantify the cell population of interest.

Note: This is a generalized protocol. Researchers must optimize antibody concentrations, incubation times, and instrument settings for their specific antibodies and cell types.

Data Interpretation and Advanced Parameters

Beyond the standard CBC parameters, this compound's hematology analyzers provide a range of advanced and research-use-only (RUO) parameters that can offer deeper insights.

-

Immature Granulocyte (IG) Count: Provides information on the presence of early-stage neutrophils, which can be an indicator of an inflammatory response.[5]

-

Reticulated Platelets (%rP): Measures the percentage of young, RNA-rich platelets, which can be an indicator of thrombopoietic activity.[5]

-

Immature Reticulocyte Fraction (IRF): Indicates the proportion of the most immature reticulocytes, reflecting the bone marrow's response to anemia or treatment.[4][5]

-

Mean Reticulocyte Hemoglobin Content (MCHr): A parameter that can be used to assess iron deficiency and the response to iron therapy.[5]

Conclusion

This compound's hematology analyzers are powerful tools that extend far beyond the clinical diagnostics laboratory. For researchers, their sophisticated technologies, particularly MAPSS™ and fluorescence flow cytometry, provide a high-throughput, reliable, and detailed analysis of cellular components. The ability to perform advanced analyses, such as immunophenotyping with monoclonal antibodies and the measurement of novel cellular parameters, opens up a wide range of possibilities for research in various fields. By understanding the foundational principles and capabilities of these instruments, researchers can effectively integrate them into their experimental workflows to generate high-quality, reproducible data, ultimately advancing scientific discovery and drug development.

References

- 1. sinergimsas.net [sinergimsas.net]

- 2. cloud.gmo.diagnostics.this compound [cloud.gmo.diagnostics.this compound]

- 3. Advanced optical hematology technology for elevated analytical performance [labroots.com]

- 4. moh.gov.my [moh.gov.my]

- 5. labmedica.com [labmedica.com]

- 6. MAPSS Optical Cell Detection Technology [hematologyacademy.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound CELL DYN Sapphire Hematology Analyzer - Offer Asamed [products.asamed.com]

- 9. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. gmi-inc.com [gmi-inc.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Performance evaluation of new this compound Alinity hq hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multicenter performance evaluation of the this compound Alinity hq hematology analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alinity h-series | High-Volume Integrated Hematology Analyzer and Testing System | Core Laboratory at this compound [corelaboratory.this compound]

Discovery-Phase Research Utilizing Abbott's Alinity ci-Series for High-Throughput Biomarker Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Abbott's Alinity ci-Series for biomarker screening in the discovery phase of research. The Alinity ci-Series, integrating clinical chemistry and immunoassay capabilities, offers a powerful platform for rapid and reliable quantification of a broad range of biomarkers. This document outlines the system's core technologies, presents performance data for key research-area assays, details experimental protocols for biomarker screening, and visualizes relevant biological pathways.

Introduction to the Alinity ci-Series Platform

The this compound Alinity ci-Series is a fully automated, integrated system comprising the Alinity c for clinical chemistry and the Alinity i for immunoassay analysis.[1] This consolidation provides researchers with a versatile platform capable of performing a wide array of biomarker assays from a single sample.

The Alinity c module utilizes photometric and potentiometric technologies to quantify a variety of analytes in serum, plasma, urine, and other body fluids.[2] The Alinity i module employs chemiluminescent microparticle immunoassay (CMIA) technology, offering high sensitivity and specificity for the detection of proteins, hormones, and other molecules.[2] The integrated system is designed for high throughput and continuous access, enabling efficient screening of large sample cohorts.[2]

Performance Characteristics of Key Research-Area Biomarkers

The Alinity ci-Series offers a broad menu of assays relevant to various research fields, including oncology, cardiovascular disease, and infectious diseases. The following tables summarize the analytical performance of selected biomarkers pertinent to discovery-phase research.

Oncology Biomarkers

The Alinity i system demonstrates excellent precision and linearity for a range of oncology biomarkers. These markers are crucial in cancer research for identifying potential therapeutic targets, monitoring disease progression, and stratifying patient populations.

| Biomarker | Sample Type | Precision (%CV) - Within-Lab | Linearity (r²) |

| AFP (Alpha-Fetoprotein) | Serum | 1.00 - 7.84% | >0.95 |

| CA 125 II (Cancer Antigen 125) | Serum | 1.00 - 7.84% | >0.95 |

| CEA (Carcinoembryonic Antigen) | Serum | 1.00 - 7.84% | >0.95 |

| Total PSA (Prostate-Specific Antigen) | Serum | 1.00 - 7.84% | >0.95 |

Data compiled from performance evaluation studies of the Alinity i system.

Cardiovascular Biomarkers

High-sensitivity assays for cardiac biomarkers are essential for research into the pathophysiology of cardiovascular diseases. The Alinity i provides reliable and precise measurements of key cardiac markers.

| Biomarker | Sample Type | Precision (%CV) - Total | Limit of Quantitation (LoQ) |

| hs-Troponin I | Plasma | ≤8.80% | - |

| BNP (B-type Natriuretic Peptide) | Plasma | 1.18 - 3.45% | 8.3 ng/L |

Performance data for hs-Troponin I and BNP are based on studies conducted on the Alinity i system.[3][4]

Experimental Protocol for Biomarker Screening on the Alinity ci-Series

This section outlines a generalized workflow for conducting a biomarker screening study using the Alinity ci-Series. This protocol is intended as a guide and should be adapted based on the specific research question and sample type.

Pre-Analytical Phase: Sample Collection and Preparation

-

Sample Collection: Collect biological samples (e.g., serum, plasma) from the study cohort according to standardized procedures to minimize pre-analytical variability.

-

Sample Processing: Process samples promptly. For serum, allow blood to clot at room temperature before centrifugation. For plasma, use appropriate anticoagulant tubes and centrifuge according to the manufacturer's instructions.

-

Aliquoting and Storage: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability until analysis.

-

Sample Thawing and Preparation: On the day of analysis, thaw samples on ice. Once thawed, gently vortex and centrifuge the samples to pellet any debris.

Analytical Phase: Assay Performance on the Alinity ci-Series

-

System Preparation: Ensure the Alinity ci-Series is calibrated and quality control (QC) samples are within acceptable ranges as per the operations manual.

-

Reagent Loading: Load the required reagent packs for the selected biomarker assays onto the Alinity i module. The system's software will track reagent lot numbers and onboard stability.

-

Sample Loading: Place the prepared sample tubes in the sample racks and load them onto the system. The Alinity ci-Series allows for continuous loading of samples.

-

Test Ordering: Create a worklist in the system software, assigning the desired biomarker tests to each sample. The system can be interfaced with a Laboratory Information Management System (LIMS) for automated test ordering.

-

Assay Execution: The Alinity ci-Series will automatically perform the requested assays. The system manages sample and reagent pipetting, incubation times, and signal detection.

Post-Analytical Phase: Data Analysis and Interpretation

-

Data Retrieval: Export the quantitative concentration data for each biomarker from the Alinity ci-Series.

-

Quality Control Review: Review the QC data for the run to ensure the validity of the results.

-

Statistical Analysis: Perform appropriate statistical analyses to compare biomarker levels between different experimental groups (e.g., case vs. control). This may include t-tests, ANOVA, or more advanced statistical modeling.

-

Biomarker Candidate Selection: Identify potential biomarker candidates based on statistically significant differences and biological plausibility.

A generalized workflow for biomarker screening is depicted in the following diagram:

Visualization of Relevant Signaling Pathways

Understanding the biological context of potential biomarkers is crucial in discovery research. The following diagrams illustrate key signaling pathways and highlight biomarkers that can be quantified using the Alinity ci-Series.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and migration.[5] Several downstream components of this pathway can be assessed to understand its activation status.

While direct measurement of all phosphorylated intermediates is not available on the Alinity, understanding this pathway provides context for the significance of downstream effects on tumor growth, which can be correlated with biomarkers such as CEA and CA 125.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[6]

Dysregulation of this pathway can influence the expression and shedding of tumor-associated antigens that are measurable on the Alinity ci-Series.

TGF-β Signaling in Cancer

Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[7]

Natriuretic Peptide Signaling in Cardiac Hypertrophy

Natriuretic peptides, such as BNP, play a crucial role in cardiovascular homeostasis and are important biomarkers in cardiac stress and heart failure.[8] They exert their effects through signaling pathways that counteract cardiac hypertrophy.[8]

Conclusion